5-Oxaspiro[3.4]octan-1-one
Description
Structure
3D Structure
Properties
IUPAC Name |
5-oxaspiro[3.4]octan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c8-6-2-4-7(6)3-1-5-9-7/h1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFRMGOBZLPQKPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC2=O)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50830238 | |
| Record name | 5-Oxaspiro[3.4]octan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50830238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
881389-73-7 | |
| Record name | 5-Oxaspiro[3.4]octan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50830238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-oxaspiro[3.4]octan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies for 5 Oxaspiro 3.4 Octan 1 One and Its Derivatives
Established Procedures Utilizing Cyclopropanone (B1606653) Equivalents
The synthesis of spirocyclic ketones can be effectively achieved by employing cyclopropanone equivalents, which offer a versatile route to these complex structures. 1,3-Dichloroacetone (B141476), in particular, has emerged as a valuable and flexible substitute for the unstable cyclopropanone reagent. clockss.org This approach allows for the construction of various hetero spiro cyclobutanones, cyclopentanones, and cyclohexanones. clockss.org
The use of 1,3-dichloroacetone as a synthetic equivalent for cyclopropanone provides an experimentally straightforward and highly adaptable method for introducing spirocyclic units. clockss.org This strategy is particularly useful for creating geminally situated spirocyclic ethers around five- and six-membered rings. clockss.org
The synthetic pathway begins with the 1,2-addition of a lithiated vinyl ether to 1,3-dichloroacetone. clockss.org For precursors involving furan (B31954) rings, the direct metalation of a suitable precursor like 2,3-dihydrofuran (B140613) is an effective strategy. clockss.org However, for precursors in the pyran series, a more efficient protocol involves the use of a tin derivative to generate the required lithiated species. clockss.org
The initial step involves the reaction of the chosen precursor with 1,3-dichloroacetone. The resulting 2-substituted 1,3-dichloro-isopropoxide intermediate is then treated with a reducing agent. researchgate.net A key step in this sequence is the introduction of lithium naphthalenide in Tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -78 °C), which leads to the exclusive formation of 1-substituted cyclopropanols. clockss.org
| Precursor Type | Lithiation Strategy | Reagent |
| Furan-based | Direct Metalation | n-Butyllithium |
| Pyran-based | Transmetalation from Tin Derivative | n-Butyllithium |
| General | Reductive Lithiation of Dichloride | Lithium Naphthalenide |
The cyclopropanation step is achieved through the reductive cyclization of the 1,3-dichloroketone adduct. Following the formation of the 1-substituted cyclopropanol (B106826) intermediates, the crucial ring-closing and expansion sequence is initiated. clockss.org When ethereal solutions of these reactive cyclopropanols are treated with an acid catalyst, such as Dowex-50W resin, an oxonium ion-initiated pinacolic ring expansion occurs. clockss.org
This rearrangement is a thermodynamically favorable process that drives the reaction toward the formation of the spirocyclic ketone. clockss.org The mechanism involves the protonation of the cyclopropanol oxygen, followed by the cleavage of a cyclopropane (B1198618) bond, which facilitates the expansion of the ring system to form the more stable cyclobutanone (B123998) or cyclopentanone (B42830) core. nih.gov This process is highly effective due to the release of ring strain from the initial three-membered ring. masterorganicchemistry.comnih.gov The stereochemistry of the starting alkene is conserved throughout the cyclopropanation process, resulting in a stereospecific addition. masterorganicchemistry.com
Optimization of the reaction conditions, such as the choice of acid catalyst and solvent, can influence the outcome and yield. The use of Dowex-50W resin in ether has proven effective for promoting the desired ring expansion while minimizing side reactions like simple hydrolysis. clockss.org
| Product Type | Precursors | Catalyst | Overall Yield |
| Spiro[furan-2,1'-cyclobutan]-3'-one derivative | Lithiated 2,3-dihydrofuran + 1,3-dichloroacetone | Dowex-50W | 65% |
| Spiro[pyran-2,1'-cyclobutan]-3'-one derivative | Lithiated dihydropyran derivative + 1,3-dichloroacetone | Dowex-50W | 75% |
Synthesis via 1,3-Dichloroacetone as a Cyclopropanone Equivalent
Alternative Spiro Lactone Construction Strategies Applicable to the 5-Oxaspiro[3.4]octan-1-one Core
Beyond the use of cyclopropanone equivalents, other synthetic strategies can be employed for the construction of spiro lactones. These methods often involve direct lactonization or cyclization reactions to form the heterocyclic ring.
A variety of lactonization methods are available for the synthesis of γ-butyrolactones, which can be adapted for spirocyclic systems. One such approach involves the treatment of 3-(carboxyalkyl)-substituted cycloalkenones with a reducing agent like sodium borohydride (B1222165), followed by an acid quench to furnish the spiro lactone. organic-chemistry.org
Other notable strategies include:
Catalytic Oxidative Lactonization: Copper-catalyzed γ-lactonization of free aliphatic acids using an oxidant like Selectfluor offers a broadly applicable method compatible with various C-H bonds, enabling access to structurally diverse lactones, including spiro compounds. organic-chemistry.org Similarly, chemo- and regioselective aerobic oxidative lactonization of diols can be achieved using Cu/nitroxyl catalyst systems. organic-chemistry.org
γ-Lactonization of Homopropargyl Alcohols: A sequence involving the reaction of a ketone with a propargyl magnesium bromide to form a homopropargyl alcohol, followed by carbonylation and cyclization, can yield the desired spirocyclic lactone. mdpi.com
Biocatalytic Routes: Enzymatic methods provide selective routes to lactones. Key biocatalytic strategies include Baeyer-Villiger oxidations of cyclic ketones, oxidative lactonizations of diols using alcohol dehydrogenases, and the reductive cyclization of γ-ketoesters. nih.gov These methods benefit from the high selectivity of enzymes, potentially offering products of high quality in fewer steps. nih.gov
These alternative approaches provide a diverse toolkit for chemists to construct the this compound core and its derivatives, complementing the established cyclopropanone equivalent methodologies.
Annulation Techniques for Spiro Ring Systems
Annulation reactions, which involve the formation of a new ring onto a pre-existing structure, are a powerful tool for the construction of spirocycles. While the Robinson annulation is a classic example used for creating six-membered rings, its direct application to the synthesis of the this compound core is not straightforward. wikipedia.orgmasterorganicchemistry.comyoutube.comfiveable.melibretexts.org The Robinson annulation typically involves a Michael addition followed by an intramolecular aldol (B89426) condensation to form a cyclohexenone ring. wikipedia.orgmasterorganicchemistry.comlibretexts.org
However, variations of annulation strategies that lead to five-membered rings are more relevant. A tandem aldol-lactonization reaction has been described for the synthesis of the related 1-oxo-2-oxa-5-azaspiro[3.4]octane ring system. This approach suggests the possibility of adapting similar strategies for the all-carbon analogue.
A notable approach to spiro[3.4]octan-5-ones involves a semipinacol rearrangement of 1-bicyclobutylcyclopropanol intermediates. This strain-relocating rearrangement provides an expedient route to the spiro[3.3]heptan-1-one motif and could potentially be adapted for the synthesis of the this compound framework. nih.gov
Metal-Catalyzed and Photochemical Methodologies
Transition metal catalysis and photochemical reactions offer elegant and efficient pathways to complex molecular architectures, including spirocyclic systems.
Metal-Catalyzed Methodologies:
Palladium-catalyzed reactions have shown promise in the synthesis of precursors that could lead to this compound. For instance, the palladium-catalyzed reaction of butadiene with water in the presence of carbon dioxide yields octadienols. These linear precursors, with appropriate functionalization, could potentially undergo intramolecular cyclization to form the desired spiro-lactone. Rhodium-catalyzed O-H insertion and C-C bond-forming cyclization have also been utilized for the synthesis of oxetane (B1205548) and azetidine-containing spirocycles. researchgate.net
Photochemical Methodologies:
Photochemical reactions, particularly [2+2] photocycloadditions, provide a direct route to four-membered rings like oxetanes, which are components of the this compound system. While specific examples for the target molecule are not prevalent, the general principles of photochemical synthesis are applicable. These reactions involve the excitation of a molecule to a higher electronic state, followed by a chemical transformation.
Biocatalytic Transformations for Spiro Compound Assembly
Biocatalysis has emerged as a powerful and environmentally benign tool in organic synthesis, offering high selectivity and mild reaction conditions. Lipases, a class of enzymes that catalyze the hydrolysis of esters, are particularly versatile and have been employed in the synthesis of chiral intermediates for pharmaceuticals. nih.gov
Lipase-catalyzed reactions can be utilized for the kinetic resolution of racemic alcohols and esters, providing access to enantiomerically pure building blocks. researchgate.net For instance, lipases from Pseudomonas fluorescens and Candida rugosa have been used for the enantiomer-selective acylation and hydrolysis of halo-alcohols. researchgate.net This approach could be envisioned for the preparation of chiral precursors to this compound. Furthermore, lipases can catalyze polyester (B1180765) synthesis through ring-opening polymerization of lactones, demonstrating their utility in forming ester bonds, a key step in the formation of the target molecule. nih.gov
The Michaelis-Menten model is often used to describe the kinetics of enzyme-catalyzed reactions, where the enzyme and substrate form a complex, which then proceeds to form the product. mdpi.com
Stereoselective Synthesis of this compound Frameworks
The control of stereochemistry is paramount in the synthesis of biologically active molecules. The development of stereoselective methods for the construction of the this compound framework is therefore of great importance.
Chiral bifunctional catalysts, particularly those derived from BINOL (1,1'-bi-2-naphthol), have proven to be highly effective in asymmetric synthesis. acs.orgnii.ac.jpresearchgate.netresearchgate.netnih.gov For instance, BINOL-derived chiral bifunctional sulfide (B99878) catalysts have been successfully employed in the enantioselective bromolactonization of α-allyl carboxylic acids to produce chiral α-spiro-γ-lactones. acs.orgnii.ac.jpresearchgate.net This methodology provides a direct route to enantiomerically enriched spiro-lactones with a reactive handle (the bromo group) for further functionalization.
The general approach involves the activation of the carboxylic acid and the halogenating agent by the chiral catalyst, leading to a stereocontrolled cyclization. The principles of this catalytic system could be extended to substrates designed to yield the this compound core.
Below is a table summarizing the key aspects of the advanced synthetic methodologies discussed:
| Methodology | Key Reaction Type | Catalyst/Reagent | Key Intermediates/Precursors | Potential Application to this compound |
| Annulation Techniques | Tandem Aldol-Lactonization | Base/Acid | Dicarbonyl compounds | Construction of the lactone ring and spirocenter. |
| Semipinacol Rearrangement | Acid | 1-Bicyclobutylcyclopropanols | Formation of the spirocyclic core. | |
| Metal-Catalyzed | Palladium-Catalyzed Telomerization | Palladium complexes | Butadiene, Water | Synthesis of linear precursors for subsequent cyclization. |
| Rhodium-Catalyzed Cyclization | Rhodium complexes | Diazo compounds | Formation of the oxetane ring. | |
| Photochemical | [2+2] Photocycloaddition | UV light | Carbonyls, Alkenes | Direct formation of the four-membered oxetane ring. |
| Biocatalytic | Kinetic Resolution | Lipases | Racemic alcohols/esters | Preparation of enantiomerically pure precursors. |
| Transesterification | Lipases | Dicarboxylic acids, Diols | Formation of the lactone ring. | |
| Stereoselective | Asymmetric Bromolactonization | BINOL-derived chiral sulfides | α-Allyl carboxylic acids | Enantioselective synthesis of the spiro-lactone core. |
Mechanistic Investigations and Reactivity Profiles of 5 Oxaspiro 3.4 Octan 1 One
Mechanistic Insights into the Formation of 5-Oxaspiro[3.4]octan-1-one
The construction of the strained spiro[3.4]octanone framework is a key challenge that has been addressed through elegant synthetic strategies. Mechanistic understanding of these pathways is crucial for the efficient synthesis of this and related molecular architectures.
Mechanistic Pathways of Cyclopropanone (B1606653) Equivalent Reactions
The formation of the cyclobutanone (B123998) portion of the this compound scaffold can be achieved through methods that utilize cyclopropanone equivalents. However, a more prominent and versatile pathway involves the generation of a ketene (B1206846) intermediate from an α-diazocarbonyl compound, which then participates in a cycloaddition reaction.
This process is initiated by the Wolff rearrangement, a reaction that converts an α-diazoketone into a ketene through the expulsion of dinitrogen gas, accompanied by a 1,2-rearrangement. wikipedia.org This rearrangement can be induced thermally, photochemically, or through catalysis, often with silver(I) catalysts. wikipedia.org The resulting highly reactive ketene is not typically isolated. organic-chemistry.org Instead, it is trapped in situ with an appropriate reaction partner. In the synthesis of the spiro[3.4]octan-1-one core, the ketene undergoes a [2+2] cycloaddition with an olefin. wikipedia.orgorganic-chemistry.org This concerted reaction forms the four-membered cyclobutanone ring, creating the characteristic spirocyclic junction. The mechanism can proceed through either a concerted pathway or a stepwise process involving a carbene intermediate, with the specific pathway often influenced by the reaction conditions. organic-chemistry.org
Rearrangements Leading to the Spirocyclic Scaffold
The key rearrangement that facilitates the assembly of the spiro[3.4]octan-1-one scaffold is the Wolff rearrangement. wikipedia.orgdrugfuture.com Discovered by Ludwig Wolff in 1902, this reaction is fundamental to the synthesis of strained ring systems. wikipedia.org When the precursor α-diazo ketone is part of a cyclic system, the Wolff rearrangement can lead to a ring-contracted product. wikipedia.org However, for the synthesis of the this compound, the rearrangement is employed to generate a ketene from a precursor containing the pre-formed tetrahydrofuran (B95107) ring.
The general sequence involves an α-diazoketone where the diazo group is adjacent to the carbonyl and part of a larger structure that includes the five-membered ether ring. Upon rearrangement, the alkyl group migrates to form the ketene. This intermediate is then poised for the subsequent cycloaddition that finalizes the spirocyclic structure. The stereochemistry of the migrating group is retained during this process, making it a powerful tool in stereocontrolled synthesis. wikipedia.org
Chemical Reactivity of the Spiro Lactone Moiety
The chemical behavior of this compound is dictated by the functional groups present: a ketone, a lactone (a cyclic ester), and an ether, all constrained within a rigid spirocyclic framework.
Ring-Opening Reactions and Transformations
The lactone and tetrahydrofuran rings within the this compound structure are susceptible to ring-opening reactions under specific conditions. The lactone, being a cyclic ester, can undergo hydrolysis under either acidic or basic conditions to yield a hydroxy carboxylic acid. This reaction involves the nucleophilic attack of water or a hydroxide (B78521) ion at the carbonyl carbon of the ester, leading to the cleavage of the acyl-oxygen bond.
The tetrahydrofuran ring, an ether, is generally more stable but can be cleaved under harsh acidic conditions, typically involving strong hydrohalic acids like HBr or HI. This process would involve protonation of the ether oxygen, followed by nucleophilic attack by a halide ion, resulting in a halo-alcohol derivative. The inherent ring strain in the spirocyclic system may influence the reactivity of these moieties compared to their acyclic counterparts.
Functional Group Interconversions on the Spiro[3.4]octan-1-one Core
The carbonyl group of the cyclobutanone ring is a primary site for functional group interconversions. Standard ketone chemistry can be applied to modify the this compound core. For example, the ketone can be reduced to a secondary alcohol using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). It can also be converted into an alkene via the Wittig reaction, or transformed into other functional groups like imines or oximes through condensation reactions with primary amines or hydroxylamine, respectively. These transformations allow for the elaboration of the core structure into a variety of derivatives, which is a common strategy in medicinal chemistry and materials science. researchgate.net
| Transformation | Reagent(s) | Product Functional Group |
| Reduction | NaBH₄ or LiAlH₄ | Secondary Alcohol |
| Olefination | Wittig Reagent (e.g., Ph₃P=CH₂) | Alkene |
| Reductive Amination | Amine (R-NH₂), NaBH₃CN | Secondary Amine |
| Imine Formation | Primary Amine (R-NH₂) | Imine |
| Oxime Formation | Hydroxylamine (NH₂OH) | Oxime |
This table represents plausible functional group interconversions based on standard ketone reactivity.
Reactivity in Cycloaddition Processes
While the formation of the this compound core often relies on a [2+2] cycloaddition, the reactivity of the final product in such processes is less documented. The carbonyl group of the cyclobutanone could potentially participate in photochemical cycloadditions, such as the Paterno-Büchi reaction with alkenes to form oxetanes. The strained nature of the four-membered ring might also influence its participation in other pericyclic reactions, although specific examples involving this scaffold are not prevalent in the literature. The primary utility of cycloaddition reactions in the context of this molecule appears to be in its construction rather than its subsequent transformation. wikipedia.orgorganic-chemistry.org
Acid-Catalyzed Transformations and Epimerizations
Detailed studies concerning the acid-catalyzed transformations and epimerization of this compound are not readily found in the current body of scientific literature. However, based on the general principles of organic chemistry and the reactivity of related β-lactones and spirocyclic ketones, several potential transformations can be postulated.
Under acidic conditions, the carbonyl oxygen of the lactone can be protonated, activating the carbonyl group towards nucleophilic attack or rearrangement. The strained four-membered oxetane (B1205548) ring fused in a spirocyclic fashion might also be susceptible to acid-catalyzed ring-opening reactions.
Epimerization at the spirocyclic carbon (C4) would require the breaking and reforming of a carbon-carbon bond, a process that is generally not facile under typical acidic conditions for this type of structure. It is more likely that if any epimerization were to occur, it would be at a chiral center adjacent to the carbonyl group, should one exist in a substituted derivative. However, in the parent compound, such a center does not exist.
Table 1: Postulated Acid-Catalyzed Reactions of this compound
| Reaction Type | Reagents/Conditions | Potential Product(s) | Mechanistic Notes |
| Hydrolysis | H₃O⁺ | 3-(Hydroxymethyl)cyclopentanecarboxylic acid | Protonation of the carbonyl oxygen, followed by nucleophilic attack of water and subsequent ring opening. |
| Rearrangement | Strong Lewis or Brønsted acid | Rearranged carbocationic intermediates leading to various cyclopentane (B165970) derivatives. | Formation of a carbocation intermediate upon ring opening could lead to Wagner-Meerwein type rearrangements. |
Note: The reactions and products in this table are hypothetical and based on the reactivity of similar functional groups.
Nucleophilic Additions and Substitutions
Specific research detailing nucleophilic additions and substitutions on this compound is sparse. The reactivity of this compound towards nucleophiles would be dictated by the two primary electrophilic sites: the carbonyl carbon of the β-lactone and the carbons of the oxetane ring.
The carbonyl carbon is a hard electrophilic center, susceptible to attack by hard nucleophiles. This would typically lead to acyl substitution and ring-opening of the lactone. The strain of the four-membered lactone ring enhances its reactivity compared to acyclic esters or larger ring lactones.
The carbons of the oxetane ring are also electrophilic, particularly when activated by an acid. Nucleophilic attack at these positions would result in the opening of the oxetane ring.
Table 2: Predicted Nucleophilic Reactions of this compound
| Nucleophile | Reaction Type | Potential Product(s) |
| Hydroxide (OH⁻) | Acyl substitution | 3-(Hydroxymethyl)cyclopentanecarboxylate |
| Alkoxides (RO⁻) | Acyl substitution | Alkyl 3-(hydroxymethyl)cyclopentanecarboxylate |
| Amines (RNH₂) | Acyl substitution | N-alkyl-3-(hydroxymethyl)cyclopentanecarboxamide |
| Grignard Reagents (RMgX) | Nucleophilic addition/Ring opening | Diol products resulting from the addition to the carbonyl and potential opening of the oxetane. |
| Hydride (e.g., from LiAlH₄) | Reduction | 1,3-cyclopentanedimethanol |
Note: The reactions and products in this table are predictive and based on the known reactivity of β-lactones and oxetanes.
Advanced Structural Characterization and Conformational Analysis
Spectroscopic Characterization Methodologies
Spectroscopic techniques are fundamental to determining the molecular structure of organic compounds. For 5-Oxaspiro[3.4]octan-1-one, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) would be essential for its complete characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR would be critical for the structural assignment of this compound.
¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the different sets of non-equivalent protons in the molecule. The chemical shifts (δ) would indicate the electronic environment of the protons, while the splitting patterns (multiplicity) would reveal the number of adjacent protons, and the integration values would correspond to the number of protons for each signal.
¹³C NMR Spectroscopy: The carbon NMR spectrum would provide information on the number of unique carbon atoms in the molecule. The chemical shift of each carbon signal would indicate its functional group type (e.g., carbonyl, ether, alkane).
A hypothetical data table for the expected NMR signals is presented below, based on general principles and analysis of similar structures.
| Atom | ¹H NMR Chemical Shift (ppm, predicted) | ¹³C NMR Chemical Shift (ppm, predicted) |
| C1 (C=O) | - | ~170-180 |
| C2 | ~2.5-2.8 | ~30-40 |
| C3 | ~1.9-2.2 | ~20-30 |
| C4 (Spiro) | - | ~80-90 |
| C6 | ~4.0-4.3 | ~60-70 |
| C7 | ~2.0-2.3 | ~25-35 |
| C8 | ~2.0-2.3 | ~25-35 |
Note: These are predicted values and require experimental verification.
Infrared (IR) and Mass Spectrometry Applications
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, a strong absorption band corresponding to the carbonyl (C=O) stretch of the lactone would be expected in the region of 1750-1780 cm⁻¹. Another key feature would be the C-O stretching vibration of the ether linkage within the tetrahydrofuran (B95107) ring, typically observed in the 1050-1150 cm⁻¹ region.
Mass Spectrometry (MS): Mass spectrometry determines the molecular weight and can provide information about the structure through fragmentation patterns. The high-resolution mass spectrum would confirm the molecular formula (C₇H₁₀O₂) by providing a highly accurate mass measurement. The fragmentation pattern would likely show characteristic losses, such as the loss of CO or C₂H₄O. Predicted mass-to-charge ratios for common adducts are available in public databases uni.lu.
Conformational Landscape of the this compound System
The conformational preferences of this compound are of significant interest due to the inherent strain in the spirocyclic system.
Diastereomeric and Enantiomeric Considerations in Spiro Lactones
While this compound itself is achiral, the introduction of substituents on either ring could lead to the formation of diastereomers and enantiomers. The spirocyclic nature of the core structure would play a crucial role in directing the stereochemical outcome of reactions, potentially leading to high levels of diastereoselectivity. The conformational rigidity imposed by the spiro center would influence the facial accessibility of the rings to incoming reagents. Understanding the stereochemistry is vital in the synthesis and application of more complex spiro lactones.
Computational and Theoretical Studies on 5 Oxaspiro 3.4 Octan 1 One
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles. These calculations can provide deep insights into the electronic behavior and reactivity of 5-Oxaspiro[3.4]octan-1-one.
Energetic and Geometrical Characterization of Intermediates and Transition States
Computational studies are crucial for mapping the potential energy surfaces of chemical reactions involving this compound. By calculating the energies and geometries of reaction intermediates and transition states, researchers can elucidate reaction mechanisms, determine reaction kinetics, and predict the feasibility of various chemical transformations.
Prediction of Spectroscopic Parameters
Quantum chemical calculations can accurately predict various spectroscopic parameters, which are invaluable for the experimental characterization of new or elusive compounds. For this compound, these predictions would include:
| Spectroscopic Parameter | Predicted Information |
| Vibrational Frequencies | Infrared (IR) and Raman spectra, aiding in the identification of functional groups and vibrational modes. |
| NMR Chemical Shifts | ¹H and ¹³C NMR spectra, crucial for structural elucidation. |
| Electronic Transitions | UV-Vis spectra, providing information about the electronic energy levels. |
Molecular Modeling and Dynamics Simulations for Conformational Exploration
The three-dimensional structure and flexibility of this compound are key determinants of its physical and chemical properties. Molecular modeling and dynamics simulations are powerful techniques to explore the conformational landscape of this molecule. These methods can identify the most stable conformers, calculate the energy barriers between them, and simulate the dynamic behavior of the molecule over time. This information is critical for understanding how the molecule might interact with other molecules, such as in biological systems or as a reactant in a chemical synthesis.
Synthetic Utility and Strategic Applications in Complex Chemical Synthesis
Building Block for Diverse Spirocyclic Architectures
5-Oxaspiro[3.4]octan-1-one serves as a foundational scaffold for the construction of a wide array of more complex spirocyclic systems. The inherent strain and distinct reactivity of the oxetane (B1205548) and cyclopentanone (B42830) rings allow for selective functionalization and ring-opening reactions, paving the way for diverse molecular architectures.
Researchers have developed synthetic routes to various derivatives, including thia- and oxa-azaspiro[3.4]octanes, which are of significant interest in medicinal chemistry. sigmaaldrich.comresearchgate.net These novel spirocycles act as multifunctional modules for drug discovery, offering a strategy to explore new areas of chemical space and develop scaffolds with unique three-dimensional conformations. The introduction of heteroatoms and stereogenic centers provides opportunities for creating molecules that can escape the "flatland" of traditional aromatic compounds, a key objective in modern drug design. researchgate.net
The synthesis of these building blocks is often designed to be step-economic and scalable, ensuring their accessibility for broader applications in the preparation of compound libraries for high-throughput screening. The rigid nature of the spiro[3.4]octane framework provides well-defined exit vectors for substituents, allowing for systematic exploration of the spatial arrangement of functional groups. sigmaaldrich.com
Table 1: Examples of Diverse Spirocyclic Architectures Derived from 5-Oxaspiro[3.4]octane Precursors
| Derivative Class | Key Structural Features | Synthetic Utility |
| Thia-azaspiro[3.4]octanes | Contains both sulfur and nitrogen heteroatoms | Building blocks for medicinal chemistry, exploration of novel chemical space. sigmaaldrich.comresearchgate.net |
| Oxa-azaspiro[3.4]octanes | Contains both oxygen and nitrogen heteroatoms | Modules for drug discovery, development of scaffolds with 3D-dimensionality. sigmaaldrich.comresearchgate.net |
| 2,5-Dioxaspiro[3.4]octanes | Contains two oxygen atoms in the spirocyclic core | Three-dimensional analogs of 1,4-dioxanes, promising fragments for drug discovery. nuph.edu.ua |
Intermediate in Natural Product Total Synthesis
The unique structural features of this compound and its derivatives make them valuable intermediates in the total synthesis of complex natural products. Their ability to introduce spirocyclic centers and control stereochemistry is particularly advantageous in assembling intricate molecular architectures.
A significant application of oxaspiro[3.4]octane derivatives is demonstrated in the total synthesis of bergamotane sesquiterpenes. These natural products often possess complex, condensed ring systems that present considerable synthetic challenges. The enantioselective total syntheses of massarinolin A and various purpurolides, which are bioactive bergamotane sesquiterpenes, have been accomplished utilizing an oxaspiro[3.4]octane moiety. researchgate.netnih.gov
These natural products feature a remarkably complex ring system that includes a strained bicyclo[3.1.1]heptane, an oxaspiro[3.4]octane with an all-carbon quaternary center, and an acid-labile dioxaspiro[4.4]nonane (oxaspirolactone). nih.gov The strategic incorporation of the oxaspiro[3.4]octane unit was crucial in navigating the intricate stereochemical landscape and successfully constructing the target molecules.
The total synthesis of natural products serves not only as a confirmation of a proposed structure but also as a powerful tool for its revision. In the case of massarinolin A, the total synthesis of the proposed structure, which incorporated an oxaspiro[3.4]octane core, revealed discrepancies between the spectroscopic data of the synthetic compound and the natural isolate. researchgate.netnih.gov
This mismatch prompted a re-evaluation of the originally assigned structure. Through a combination of total synthesis and computational analysis, the structure of massarinolin A was revised, and its absolute configuration was unequivocally established. nih.gov This highlights the critical role that synthetic chemistry, employing key building blocks like oxaspiro[3.4]octane derivatives, plays in the accurate structural elucidation of complex natural products. The synthesis provided the necessary material and stereochemical control to definitively resolve the structural ambiguity.
Contribution to Chemical Space Expansion for Scaffold Development
The development of novel molecular scaffolds is a cornerstone of modern medicinal chemistry, aiming to expand the accessible chemical space for drug discovery. This compound and its derivatives are valuable tools in this endeavor due to their inherent three-dimensionality and synthetic tractability.
Spirocyclic modules containing four-membered rings, such as the oxetane in this compound, are of growing interest to discovery chemists. sigmaaldrich.com These building blocks provide access to innovative sets of scaffolds and allow for the exploration of previously underexplored regions of chemical space. By providing rigid and spatially well-defined structures, they enable a more systematic and predictable exploration of how molecular shape influences biological activity. sigmaaldrich.comresearchgate.net
The use of these spirocyclic building blocks allows chemists to move away from predominantly flat, two-dimensional molecules and to design compound libraries with greater structural diversity and complexity. This expansion of chemical space increases the probability of identifying novel hit compounds in drug screening campaigns and provides new starting points for lead optimization programs.
Future Directions and Emerging Research Perspectives
Innovations in Catalyst Design for Spiro Lactone Formation
The efficient and stereoselective synthesis of spiro lactones, including 5-oxaspiro[3.4]octan-1-one, remains a significant challenge. The development of novel catalysts is paramount to overcoming these hurdles. Current research is focused on several innovative approaches to catalyst design that promise to revolutionize the formation of these valuable motifs.
One promising avenue is the use of Lewis acid catalysis . Recent studies have demonstrated the efficacy of scandium triflate (Sc(OTf)₃) in catalyzing the spirocyclization of bicyclo[1.1.0]butanes to form 6,7-diazaspiro[3.4]octanes nih.govrsc.org. This methodology, which proceeds through a strain-release-driven mechanism, could be adapted for the synthesis of oxaspirocycles like this compound. The proposed mechanism involves the activation of a substrate by the scandium catalyst, leading to the formation of a cationic intermediate that undergoes nucleophilic addition and subsequent cyclization nih.govrsc.org. The exploration of other potent Lewis acids and the optimization of reaction conditions could lead to even more efficient and selective transformations.
Another area of intense investigation is the development of heterogeneous catalysts . For instance, phosphotungstic acid-functionalized Fe₃O₄ magnetic nanoparticles blended with TiO₂ have been successfully employed in the synthesis of spiro-acridines nih.gov. These catalysts offer significant advantages, including high chemical stability, biocompatibility, and ease of recovery and recyclability nih.gov. Adapting such magnetically recoverable catalysts for the synthesis of this compound could lead to more sustainable and environmentally friendly synthetic protocols.
Furthermore, cooperative catalysis , which utilizes a combination of a Brønsted base and a Lewis acid, is emerging as a powerful strategy. Dinuclear zinc catalysts have been successfully used in the enantioselective [3 + 2] annulation of α-hydroxy-1-indanones with yne–enones to furnish enantioenriched spiro[2,3-dihydrofuran-2,2′-inden-1-ones] rsc.org. This approach allows for the simultaneous activation of both the nucleophile and the electrophile, leading to high yields and excellent stereoselectivities rsc.org. The application of this concept to the synthesis of chiral this compound derivatives holds significant promise.
| Catalyst Type | Example Catalyst | Potential Application in Spiro Lactone Synthesis | Key Advantages |
| Lewis Acid | Scandium Triflate (Sc(OTf)₃) | Strain-release driven spirocyclization | High efficiency, mild reaction conditions |
| Heterogeneous | Fe₃O₄@TiO₂-PTA MNPs | Environmentally benign synthesis | Recyclability, stability, ease of separation |
| Cooperative | Dinuclear Zinc Catalysts | Enantioselective annulation reactions | High stereoselectivity, broad substrate scope |
Exploration of Novel Reactivity Patterns and Transformations
Beyond its synthesis, the inherent reactivity of the this compound scaffold presents a rich landscape for exploration. The strained four-membered ring and the lactone functionality are key features that dictate its chemical behavior and offer opportunities for novel transformations.
The reactivity of β-lactones, such as the one present in this compound, is a subject of ongoing study. The hydrolysis of lactones, for instance, serves as a good indicator of their electrophilic reactivity nih.gov. The strain in the four-membered ring of this compound is expected to enhance its electrophilicity, making it susceptible to nucleophilic attack. This inherent reactivity can be harnessed for ring-opening reactions to generate a variety of functionalized cyclopentane (B165970) derivatives. Nucleophilic addition to spiroepoxy-β-lactones, a related class of compounds, has been shown to occur primarily at the carbonyl carbon (C5) and the spiro carbon (C2), leading to a diverse array of products nih.gov. A systematic investigation into the reaction of this compound with a wide range of nucleophiles will undoubtedly unveil new synthetic pathways.
Furthermore, the concept of strain-release driven transformations is particularly relevant to the spirocyclic system of this compound. The high ring strain of small rings, such as the cyclobutane (B1203170) moiety in this compound, can be a powerful driving force for chemical reactions nih.gov. Exploring reactions that leverage this strain, such as ring expansions and rearrangements, could lead to the discovery of unprecedented molecular transformations and the synthesis of novel and complex scaffolds.
The electrophilic reactivity of α,β-unsaturated lactones has been systematically studied, providing a framework for understanding the reactivity of related systems rsc.org. While this compound is a saturated lactone, the principles of electrophilicity and the factors that influence it are transferable. Quantum-chemical calculations and kinetic studies could be employed to predict and rationalize the reactivity of this spiro lactone, guiding the design of new reactions and synthetic strategies.
Development of High-Throughput Synthetic Methodologies
The demand for large and diverse libraries of chemical compounds for drug discovery and materials science has spurred the development of high-throughput experimentation (HTE) and parallel synthesis techniques. spirochem.com Applying these methodologies to the synthesis of this compound and its derivatives is a key future direction that will accelerate the exploration of its chemical space.
Parallel synthesis platforms in 24 or 96-well plate formats can be employed for the rapid optimization of reaction conditions and the generation of compound libraries. spirochem.com This approach allows for the simultaneous testing of multiple parameters, such as catalysts, solvents, and temperatures, to quickly identify the most effective conditions for the synthesis of this compound derivatives. spirochem.com
The development of automated synthesis workflows is another crucial aspect of high-throughput chemistry. youtube.comnih.govchemrxiv.org While automation has been widely adopted for liquid-phase chemistries, its application to solid-state reactions, which are often involved in the synthesis of complex organic molecules, has been more challenging. nih.govchemrxiv.org The development of slurry-based, high-throughput workflows could overcome these limitations and enable the rapid and automated synthesis of arrays of spiro lactone derivatives. nih.gov
High-throughput screening (HTS) techniques are essential for the rapid evaluation of the biological or material properties of the synthesized compounds. sigmaaldrich.comscienceintheclassroom.org Miniaturized automation platforms that allow for nanomole-scale reactions can be used for synthetic route scouting and the identification of successful reaction conditions with minimal consumption of precious starting materials. scienceintheclassroom.org Coupling these high-throughput synthesis and screening methods will create a powerful engine for the discovery of new bioactive molecules and functional materials based on the this compound scaffold.
| High-Throughput Technique | Application to this compound | Potential Impact |
| Parallel Synthesis | Rapid optimization of synthetic routes and library generation | Accelerated discovery of new derivatives |
| Automated Synthesis Workflows | Efficient and reproducible synthesis of compound arrays | Increased productivity and data quality |
| High-Throughput Screening | Rapid evaluation of biological activity or material properties | Faster identification of lead compounds and materials |
Advanced Applications in the Design of Complex Molecular Architectures
The unique three-dimensional structure and conformational rigidity of spirocyclic scaffolds like this compound make them highly attractive for the design of complex molecular architectures, particularly in the fields of natural product synthesis and medicinal chemistry. researchgate.netresearchgate.netnih.gov
In natural product synthesis , the this compound core can serve as a key building block for the construction of more complex and biologically active molecules. nih.govnih.gov Oxaspirolactones are ubiquitous structural motifs found in a diverse range of natural products with interesting biological profiles. nih.gov The development of synthetic methodologies that allow for the efficient incorporation of the this compound unit into larger molecular frameworks will be crucial for the total synthesis of such natural products.
In medicinal chemistry and drug discovery , spirocyclic scaffolds are increasingly recognized for their potential to improve the physicochemical and pharmacokinetic properties of drug candidates. researchgate.netnih.gov The introduction of a spiro center can increase the three-dimensionality of a molecule, which can lead to enhanced target selectivity and reduced off-target effects. researchgate.net The this compound scaffold can be used to create novel spirocyclic analogs of known drugs or as a starting point for the design of entirely new classes of therapeutic agents. The development of step-economic and scalable syntheses of novel azaspiro[3.4]octanes has already demonstrated the potential of this scaffold in generating multifunctional modules for drug discovery. nih.gov
The future of research on this compound will likely involve the integration of these different areas. Innovations in catalyst design will enable the efficient and selective synthesis of a wide range of derivatives. A deeper understanding of its reactivity will unlock new synthetic transformations. High-throughput methodologies will accelerate the exploration of its chemical space and the discovery of new applications. Ultimately, these efforts will solidify the position of this compound as a valuable and versatile tool for the construction of complex and functional molecular architectures.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-Oxaspiro[3.4]octan-1-one, and how can researchers optimize reaction yields?
- Methodological Answer : The synthesis typically involves [3+2] cycloaddition reactions or spirocyclization of ketone precursors. For example, one protocol uses lithium naphthalenide to mediate cyclization under anhydrous conditions . To optimize yields:
- Control reaction temperature (e.g., −78°C for intermediates).
- Purify via column chromatography using silica gel and a hexane/ethyl acetate gradient.
- Monitor reaction progress with TLC (Rf ~0.3 in 3:1 hexane:EtOAc).
- Reference Data :
| Reaction Step | Catalyst/Solvent | Yield (%) |
|---|---|---|
| Cyclization | LiNaph/THF | 65–72 |
| Purification | SiO₂/Hex:EtOAc | 85–90 |
Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be prioritized?
- Methodological Answer : Prioritize ¹H/¹³C NMR , IR , and HRMS :
- ¹H NMR : Look for spirocyclic proton signals at δ 3.8–4.2 ppm (oxolane ring) and ketone-coupled protons at δ 2.1–2.5 ppm.
- ¹³C NMR : The carbonyl carbon (C=O) appears at ~210 ppm; sp³ carbons in the oxolane ring at 60–80 ppm .
- IR : Strong C=O stretch at ~1720 cm⁻¹.
- HRMS : Confirm molecular ion [M+H]⁺ at m/z 126.0682 (calculated).
- Validation : Compare with literature data and use deuterated solvents (e.g., CDCl₃) for consistency .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR data interpretation for this compound derivatives under varying solvent conditions?
- Methodological Answer :
- Variable Solvent Analysis : Test solvents (DMSO-d₆, CDCl₃, CD₃OD) to assess hydrogen bonding effects on chemical shifts.
- Dynamic NMR : Use variable-temperature NMR to study conformational exchange broadening (e.g., coalescence temperature for ring-flipping).
- DFT Calculations : Model solvent interactions with Gaussian09 to predict shifts and compare with experimental data .
- Case Study : In CDCl₃, δ 4.1 ppm (oxolane protons) splits into a doublet in DMSO-d₆ due to hydrogen bonding .
Q. What computational methods are suitable for modeling the reactivity of this compound in [3+2] cycloaddition reactions, and how do solvent effects influence transition states?
- Methodological Answer :
- Software : Use Gaussian09 or ORCA for DFT (B3LYP/6-31G* level) to map potential energy surfaces.
- Solvent Modeling : Apply the PCM (Polarizable Continuum Model) to simulate THF or DCM solvent effects.
- Key Findings :
- THF stabilizes transition states via dipole interactions, lowering activation energy by ~5 kcal/mol.
- Data Table :
| Solvent | ΔG‡ (kcal/mol) | Transition State Geometry |
|---|---|---|
| Gas Phase | 28.5 | Bicyclic, strained |
| THF | 23.4 | Planar, less strained |
- Validation : Cross-check with experimental kinetics (e.g., Eyring plots) .
Q. How can researchers design experiments to assess the thermal stability of this compound under catalytic conditions?
- Methodological Answer :
- TGA/DSC : Perform thermogravimetric analysis (heating rate: 10°C/min) to identify decomposition thresholds (>200°C).
- Catalytic Screening : Test Lewis acids (e.g., BF₃·OEt₂, ZnCl₂) in refluxing toluene; monitor via in-situ FTIR for ketone degradation.
- Safety : Follow OSHA guidelines for handling toxic byproducts (e.g., CO release) .
Methodological Considerations
- Literature Review : Prioritize primary sources (e.g., Organic Syntheses) for synthetic protocols and avoid uncited databases .
- Data Reproducibility : Document all experimental parameters (e.g., solvent purity, NMR calibration) to align with Beilstein Journal standards .
- Conflict Resolution : For spectral discrepancies, use multi-technique validation (e.g., X-ray crystallography for ambiguous structures) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
